4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-17-8-2-1-6-15(17)13-26-19-16-7-3-9-18(16)24(20(25)23-19)12-14-5-4-10-22-11-14/h1-2,4-6,8,10-11H,3,7,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQMNMJJULBNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 2-chlorobenzyl chloride, which is then reacted with thiourea to form the corresponding thiourea derivative. This intermediate is further reacted with pyridine-3-carbaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The antioxidant and prooxidant activities of cyclopenta[d]pyrimidine derivatives are highly dependent on substituent chemistry. Below is a comparative analysis of key analogs:
Key Findings
Substituent Position and Halogenation :
- Ortho-halogenated benzylthio groups (e.g., 2-chloro in 4c ) induce prooxidant activity, likely due to steric and electronic effects that destabilize radical scavenging . This suggests the target compound’s 2-chlorobenzylthio group may similarly reduce antioxidant efficacy unless offset by other substituents.
- Pyridin-3-ylmethyl at position 1 (in the target compound) is structurally distinct from the cyclohexyl group in 4a–4d . Pyridine’s aromatic nitrogen may enhance solubility or receptor binding compared to aliphatic substituents.
Core Structure Impact: Cyclopenta[d]pyrimidinones (e.g., 4a–4d) exhibit activity modulation based on substitution, while dihydropyrimidine-thiones () show broader pharmacological roles due to their thiourea-like reactivity .
Synthetic Pathways :
- The target compound’s synthesis likely parallels 4a–4d , involving alkylation of a thiol precursor with 2-chlorobenzyl chloride and pyridin-3-ylmethyl halide in dimethylformamide (DMF) with K₂CO₃ .
Biological Activity
The compound 4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a complex structure comprising a cyclopenta[d]pyrimidine core, linked to a pyridinylmethyl group and a chlorobenzylthio moiety. The synthesis typically involves multi-step reactions that may include:
- Formation of the Cyclopenta[d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyridin-3-ylmethyl Group : This is often done via nucleophilic substitution or coupling reactions.
- Attachment of the 2-Chlorobenzylthio Group : This step usually involves nucleophilic substitution using thiol derivatives.
The synthetic route can be optimized for yield and purity, which are critical for subsequent biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of thiazolo[4,5-d]pyrimidine were evaluated for their antiproliferative activities against various cancer cell lines, indicating that structural modifications can significantly influence biological outcomes .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 | 10 | Apoptosis induction |
| Compound B | DU145 | 15 | Cell cycle arrest |
| Compound C | MCF-7 | 12 | Inhibition of PKB |
The mechanism by which This compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer signaling pathways, such as PKB/Akt .
- Receptor Modulation : The compound may interact with specific receptors to modulate signaling pathways that regulate cell growth and survival.
Case Studies
A notable case study involved the evaluation of a structurally related compound in an in vivo model. The compound demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like This compound . Key factors influencing activity include:
- Substituent Positioning : The placement of chlorine and other substituents can enhance or diminish activity against specific targets.
- Ring Structure Variations : Alterations in the core structure can lead to changes in pharmacokinetics and bioavailability.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine at Position 2 | Increased potency against PKB |
| Addition of methyl group | Enhanced lipophilicity |
| Alteration of ring size | Changes in selectivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclopenta[d]pyrimidinone derivatives. Key steps include thioether formation via nucleophilic substitution (e.g., reacting a chlorobenzyl thiol with a halogenated pyrimidine intermediate) and subsequent alkylation of the pyridine moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) must be optimized to improve yields. For example, dimethylformamide (DMF) or tetrahydrofuran (THF) at reflux temperatures (80–120°C) are common solvents .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the presence of the 2-chlorobenzylthio group and pyridinylmethyl substitution. Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular weight confirmation. X-ray crystallography may resolve ambiguities in stereochemistry or ring conformation .
Q. What are the recommended stability protocols for this compound under laboratory storage conditions?
- Methodological Answer : Stability studies should assess degradation under varying pH (e.g., 3–9), temperature (−20°C to 40°C), and light exposure (UV/visible). Use HPLC or LC-MS to monitor purity over time. For long-term storage, lyophilization and storage in amber vials under inert gas (argon/nitrogen) at −20°C are advised .
Advanced Research Questions
Q. How do the 2-chlorobenzylthio and pyridinylmethyl groups influence this compound’s binding affinity to biological targets?
- Methodological Answer : Structure-activity relationship (SAR) studies using analogues (e.g., replacing the chlorobenzyl group with nitro- or methyl-substituted benzyls) can isolate contributions of halogenation and steric effects. Molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) reveal interactions with target active sites. The thioether linkage may enhance lipophilicity, affecting membrane permeability .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding studies). Control for assay-specific variables like buffer composition (e.g., divalent cations) and cell line viability (e.g., MTT vs. ATP-luciferase assays). Statistical tools (e.g., Bland-Altman analysis) quantify inter-assay variability .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450-mediated oxidation sites (e.g., sulfur or nitrogen atoms). Reactive metabolites (e.g., epoxides) can be flagged using Derek Nexus. Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) .
Q. What experimental designs optimize the compound’s solubility without altering bioactivity?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to test co-solvents (e.g., PEG-400, DMSO) and pH adjustments. Measure solubility via shake-flask method and validate bioactivity retention using dose-response curves in cellular assays. Salt formation (e.g., hydrochloride) or nanoformulation (liposomes) may enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
